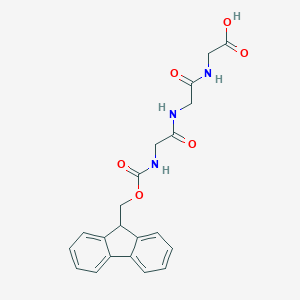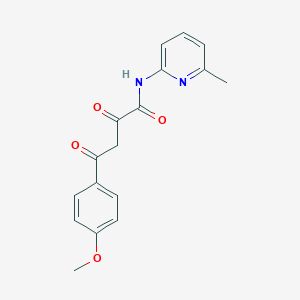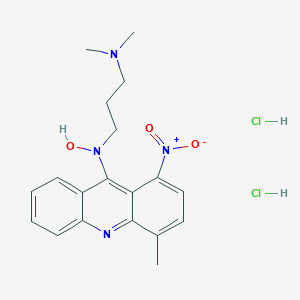
3-(3-Nitrophenyl)-5-chloroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-5-chloroisoxazole, also known as NCI-60, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and exhibits a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(3-Nitrophenyl)-5-chloroisoxazole is not yet fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Nitrophenyl)-5-chloroisoxazole exhibits a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Nitrophenyl)-5-chloroisoxazole in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Moreover, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-(3-Nitrophenyl)-5-chloroisoxazole. One potential area of investigation is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and identify potential targets for cancer therapy. Additionally, this compound could be investigated for its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity.
Méthodes De Synthèse
The synthesis of 3-(3-Nitrophenyl)-5-chloroisoxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 5-chloroisoxazole in the presence of a base. The reaction proceeds through an intermediate stage, which is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-5-chloroisoxazole has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancers. In addition, this compound has also been investigated for its anti-inflammatory and antimicrobial properties.
Propriétés
Numéro CAS |
181057-91-0 |
|---|---|
Formule moléculaire |
C9H5ClN2O3 |
Poids moléculaire |
224.6 g/mol |
Nom IUPAC |
5-chloro-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
Clé InChI |
WPJYZIJMTOUVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Synonymes |
5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)










![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)